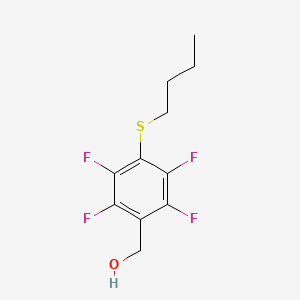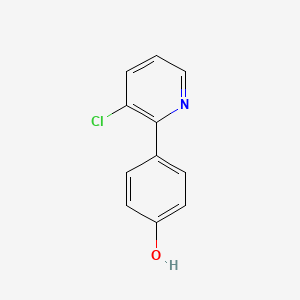
4-(3-Chloropyridin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Chloropyridin-2-yl)phenol” is a chemical compound with the CAS Number: 1873342-46-1 . It has a molecular weight of 205.64 and its IUPAC name is this compound . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8ClNO/c12-10-2-1-7-13-11(10)8-3-5-9(14)6-4-8/h1-7,14H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Phenols, in general, are known to be colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . They have high boiling points due to the presence of intermolecular hydrogen bonding .科学的研究の応用
4-(3-Chloropyridin-2-yl)phenolyridinol is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of a variety of other compounds, including pyridinium salts, quaternary ammonium salts, and pyridinium chlorides. In addition, 4-(3-Chloropyridin-2-yl)phenolyridinol is used as a catalyst in the synthesis of a variety of organic compounds, and as an intermediate in the synthesis of a variety of pharmaceuticals.
作用機序
4-(3-Chloropyridin-2-yl)phenolyridinol is an organic compound that is believed to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. When 4-(3-Chloropyridin-2-yl)phenolyridinol binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synapse. This increased concentration of acetylcholine leads to an increase in the activity of the cholinergic system, which is responsible for a variety of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloropyridin-2-yl)phenolyridinol are largely due to its action as an inhibitor of acetylcholinesterase. When 4-(3-Chloropyridin-2-yl)phenolyridinol binds to acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synapse. This increased concentration of acetylcholine leads to an increase in the activity of the cholinergic system, which is responsible for a variety of physiological processes, including learning and memory, muscle contraction, and autonomic functions. In addition, 4-(3-Chloropyridin-2-yl)phenolyridinol has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the major advantages of using 4-(3-Chloropyridin-2-yl)phenolyridinol in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for bioaccumulation. However, there are some limitations to using 4-(3-Chloropyridin-2-yl)phenolyridinol in laboratory experiments. For example, it is not very soluble in organic solvents and has a low solubility in water. In addition, it is not very stable in the presence of light or oxygen.
将来の方向性
The potential applications of 4-(3-Chloropyridin-2-yl)phenolyridinol are numerous and varied. The compound has already been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has potential applications as an inhibitor of acetylcholinesterase, which could lead to the development of new treatments for neurological disorders. Furthermore, 4-(3-Chloropyridin-2-yl)phenolyridinol could be used as a catalyst in the synthesis of a variety of organic compounds, and as an intermediate in the synthesis of a variety of pharmaceuticals. In addition, further research is needed to explore the potential of 4-(3-Chloropyridin-2-yl)phenolyridinol as an anti-inflammatory and analgesic agent.
合成法
4-(3-Chloropyridin-2-yl)phenolyridinol can be synthesized by several methods. The most common method is a reaction between chloroform and pyridine, which produces 4-(3-Chloropyridin-2-yl)phenolyridinol and formaldehyde. This reaction is typically carried out in aqueous solution, and the product is isolated by distillation. Other methods of synthesis include the reaction of pyridine with a chlorinating agent such as chlorine, hypochlorous acid, or hypochlorite. In addition, 4-(3-Chloropyridin-2-yl)phenolyridinol can be synthesized from the reaction of pyridine with a chlorinating agent such as chloroacetyl chloride or chloroacetyl bromide.
Safety and Hazards
“4-(3-Chloropyridin-2-yl)phenol” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
特性
IUPAC Name |
4-(3-chloropyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-2-1-7-13-11(10)8-3-5-9(14)6-4-8/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAQMMYWJSYOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

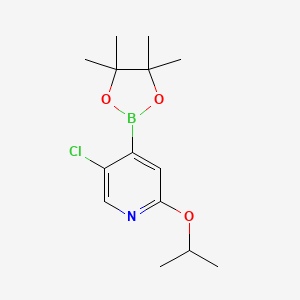
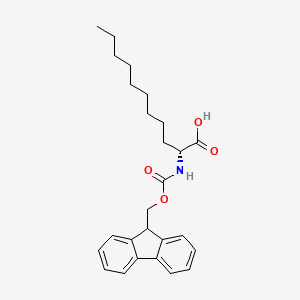
![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
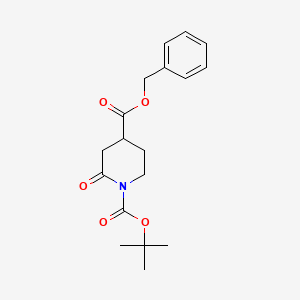
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
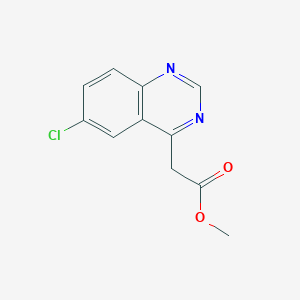

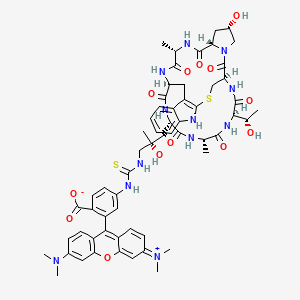
![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)
